molecular formula C7H8ClNO3 B2951253 4-(Prop-2-yn-1-yl)morpholine-2,6-dione hydrochloride CAS No. 1820711-62-3

4-(Prop-2-yn-1-yl)morpholine-2,6-dione hydrochloride

Cat. No.: B2951253
CAS No.: 1820711-62-3
M. Wt: 189.6
InChI Key: RLDCXHLZNHGCHD-UHFFFAOYSA-N
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Description

Product Overview 4-(Prop-2-yn-1-yl)morpholine-2,6-dione hydrochloride is an organic compound with the molecular formula C 7 H 8 ClNO 3 and a molecular weight of 189.59-189.60 g/mol . Its structure features a morpholine-2,6-dione core substituted at the 4-position with a prop-2-yn-1-yl (propargyl) group, and is supplied in the hydrochloride salt form. Research Applications and Value This compound contains a propargylamine functional group, a versatile moiety that is highly valuable in medicinal chemistry and drug discovery . The propargylamine group is particularly significant in the design and synthesis of multi-target directed ligands for researching neurodegenerative disorders . It serves as a key building block in the development of potential acetylcholinesterase (AChE) inhibitors, which are a major focus in the study of conditions like Alzheimer's disease . Furthermore, the alkyne handle makes this reagent a crucial intermediate for click chemistry applications, specifically in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, which are widely used for the synthesis of novel triazole-containing heterocycles for biological screening . Intended Use This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use .

Properties

IUPAC Name

4-prop-2-ynylmorpholine-2,6-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3.ClH/c1-2-3-8-4-6(9)11-7(10)5-8;/h1H,3-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDCXHLZNHGCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CC(=O)OC(=O)C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Cycloaddition Reactions

The terminal alkyne group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. For example:

  • Reacting with azides under Cu(I) catalysis yields 1,4-disubstituted 1,2,3-triazoles (Figure 1) .

  • Conditions: CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%), DMF/H₂O (1:1), RT, 20–24 h .

Table 1: Representative CuAAC Reactions

Azide ComponentProduct StructureYield (%)Reference
Sodium azideTriazole-morpholine-dione hybrid63–83
2-AzidoacetamideFunctionalized triazole derivatives45–70

Nucleophilic Substitutions

The propargyl group undergoes nucleophilic displacement, particularly in the presence of bases or transition-metal catalysts:

  • Reaction with thiomorpholine in dioxane at 55–60°C forms thioether derivatives .

  • Substitution with amines (e.g., piperidine) via SN2 mechanisms yields secondary amines .

Key Example:

  • Reaction: 4-(Prop-2-yn-1-yl)morpholine-2,6-dione + Thiomorpholine → 4-(Thiomorpholin-4-yl) derivative .

  • Conditions: Dioxane, 55–60°C, 12 h .

Hydrolysis and Ring-Opening

The morpholine-2,6-dione ring is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis: Yields propiolic acid and morpholine fragments .

  • Basic Hydrolysis: Forms carboxylate intermediates, enabling further functionalization .

Table 2: Hydrolysis Conditions and Products

ConditionsProductsApplication
1M HCl, reflux, 6hPropiolic acid + NH₃ derivativesPrecursor for polymers
0.5M NaOH, RT, 2hSodium carboxylate saltsBioactive conjugates

Oxidation and Functionalization

The alkyne moiety can undergo oxidative coupling or serve as a handle for further derivatization:

  • Oxidative Dimerization: Using NH₄Fe(SO₄)₂·12H₂O yields conjugated diynes .

  • Palladium-Catalyzed Coupling: Sonogashira reactions with aryl halides generate extended π-systems .

Example Reaction Pathway:

  • Step 1: Propargyl group oxidation to ketone using SeO₂/H₂O₂ .

  • Step 2: Knoevenagel condensation with active methylene compounds (e.g., malononitrile) .

Biological Interactions

The compound’s reactivity translates to bioactivity:

  • Xanthine Oxidase Inhibition: Analogous morpholine-diones show IC₅₀ values <1 μM .

  • DNA-PK Inhibition: Derivatives like NU7441 (IC₅₀ = 14 nM) highlight therapeutic potential .

Figure 2: Structure-Activity Relationship (SAR)

Modification SiteEffect on Activity
Propargyl substitution↑ Binding affinity to kinase ATP pockets
Morpholine ring↓ Solubility, ↑ Metabolic stability

Comparative Reactivity

Table 3: Reactivity vs. Structural Analogs

CompoundKey ReactionRelative Rate
4-(2-Bromoethyl)morpholineSN2 substitutions1.0 (ref)
4-(Prop-2-yn-1-yl)morpholine-2,6-dioneCuAAC, hydrolysis2.3–3.5× faster
N-Ethyl-2-morpholinoethanamineAmide bond formation0.7× slower

Scientific Research Applications

4-(Prop-2-yn-1-yl)morpholine-2,6-dione hydrochloride has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology and medicine, it is utilized for investigating biological pathways and potential therapeutic targets. Additionally, the compound has industrial applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Prop-2-yn-1-yl)morpholine-2,6-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The morpholine-2,6-dione core is shared with several analogues, but substituents critically influence physicochemical properties and applications:

Table 1: Structural and Functional Group Comparisons
Compound Name Core Structure Substituent Key Functional Groups Predicted CCS (Ų) [M+H]+
4-(Prop-2-yn-1-yl)morpholine-2,6-dione HCl Morpholine-2,6-dione Prop-2-yn-1-yl Propargyl, HCl salt 131.3
3-Aminopiperidine-2,6-dione HCl (CAS: 86-98-6) Piperidine-2,6-dione Amino Amino, HCl salt N/A
4-Hydroxythalidomide Piperidine-2,6-dione Hydroxy, phthalimide Hydroxyl N/A
3-(5-Bromo-3-methyl-2-oxo-1H-benzo[d]imidazol-1-yl)-1-(4-methoxybenzyl)piperidine-2,6-dione Piperidine-2,6-dione Bromo, methoxybenzyl Bromine, methoxy N/A
  • Propargyl vs. Amino Groups: The propargyl group in the target compound introduces alkyne functionality, enabling click chemistry for bioconjugation (e.g., in PROTAC synthesis), whereas the amino group in 3-aminopiperidine-2,6-dione HCl facilitates nucleophilic reactions .
  • Electron-Withdrawing vs.

Physicochemical Properties

The target compound’s CCS values (Table 1) suggest a compact molecular structure with moderate polarity.

Table 3: Predicted CCS Values for 4-(Prop-2-yn-1-yl)morpholine-2,6-dione HCl Adducts
Adduct m/z CCS (Ų)
[M+H]⁺ 154.04987 131.3
[M+Na]⁺ 176.03181 142.3
[M-H]⁻ 152.03531 124.5
[M+Na-2H]⁻ 174.01726 132.2

These data, while predicted, provide insights into its behavior in mass spectrometry and chromatographic workflows .

Biological Activity

4-(Prop-2-yn-1-yl)morpholine-2,6-dione hydrochloride is a morpholine derivative characterized by its unique structure, which includes a prop-2-yn-1-yl substituent and two carbonyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antitumor effects. The following sections will detail its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N2O3C_8H_{10}N_2O_3 with a molecular weight of approximately 182.18 g/mol. Its structure is pivotal for understanding its biological interactions and potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest it may inhibit the growth of various bacteria and fungi, making it a candidate for further development as an antibacterial agent. The minimum inhibitory concentration (MIC) values against specific pathogens are essential for evaluating its efficacy.

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus2550
Escherichia coli3060
Candida albicans2040

These results indicate that the compound has varying levels of effectiveness against different microorganisms, warranting further investigation into its mechanism of action.

Antitumor Activity

Preliminary data suggest that this compound may also possess antitumor properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, although specific IC50 values and detailed mechanisms remain to be fully elucidated. The compound's ability to interact with cellular pathways related to cancer progression is a promising area for future research.

Synthesis Methods

The synthesis of this compound can be achieved through several organic reactions involving morpholine derivatives and propargyl bromide. Typical procedures include:

  • Formation of the Morpholine Ring : Reacting appropriate amines with chloroacetyl chloride.
  • Alkyne Substitution : Introducing the propynyl group through nucleophilic substitution.
  • Hydrochloride Salt Formation : Converting the base form into its hydrochloride salt for improved solubility and stability.

These methods highlight the compound's synthetic accessibility while allowing for modifications that enhance its biological activity.

Case Studies

Several studies have focused on the biological activity of similar morpholine derivatives, providing insights into the potential applications of this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives with similar structures exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus, suggesting a potential role for this compound in treating antibiotic-resistant infections .
  • Anticancer Research : Another investigation into morpholine derivatives revealed their capacity to inhibit cell proliferation in various cancer cell lines, supporting further exploration into the antitumor effects of 4-(Prop-2-yn-1-yl)morpholine derivatives .

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Confirm propynyl group integration (δ ~2.5 ppm for terminal alkyne protons) and morpholine ring signals.
  • LC-MS : Verify molecular ion peaks ([M+H]⁺ for C₈H₁₀ClNO₃, theoretical m/z 216.04) and detect impurities.
  • HPLC-UV : Assess purity (>95%) using C18 columns (acetonitrile:water gradient) .
  • XRD : Resolves hydrochloride salt formation by crystal lattice analysis.

What mechanistic insights explain the stability challenges of the hydrochloride salt under varying pH and temperature conditions?

Advanced Research Focus
The compound’s morpholine ring and alkyne group are prone to hydrolysis or oxidation. Key strategies include:

  • Forced degradation studies : Expose the compound to acidic (pH 3), basic (pH 9), and oxidative (H₂O₂) conditions, followed by LC-MS to identify degradation products (e.g., morpholine ring-opening or alkyne hydration).
  • Thermogravimetric analysis (TGA) : Quantify hygroscopicity and thermal stability (decomposition >150°C).
  • Buffer optimization : Phosphate buffers (pH 6–7) minimize hydrolysis .

How can impurity profiles be rigorously characterized to meet pharmacopeial standards?

Q. Advanced Research Focus

  • EP/USP guidelines : Use reference standards (e.g., EP Impurity C or F) for HPLC calibration .
  • High-resolution MS : Differentiate isobaric impurities (e.g., dehydrohalogenation byproducts).
  • Synthesis control : Introduce scavengers (e.g., molecular sieves) to absorb residual water or HBr during hydrochloride salt formation .

What computational tools predict the reactivity of the propynyl group in electrophilic or cycloaddition reactions?

Q. Advanced Research Focus

  • DFT calculations : Model alkyne π-orbital interactions with electrophiles (e.g., Fukui indices for regioselectivity).
  • Molecular docking : Predict binding affinity in biological targets (e.g., enzymes with nucleophilic active sites).
  • Retrosynthetic software (e.g., Synthia) : Propose alternative routes using the compound’s SMILES string (e.g., C#CCN1C(=O)CCC(=O)O1.Cl ) .

What are the best practices for ensuring batch-to-batch consistency in academic synthesis?

Q. Basic Research Focus

  • In-process controls (IPC) : Monitor critical parameters (pH, temperature) during hydrochloride precipitation.
  • Quality-by-Design (QbD) : Use DOE (Design of Experiments) to map the impact of variables (e.g., cooling rate during crystallization).
  • NMR spike tests : Add internal standards (e.g., TMS) to quantify residual solvents .

How does the hydrochloride salt form influence solubility and bioavailability in preclinical models?

Q. Advanced Research Focus

  • Solubility assays : Compare free base vs. hydrochloride salt in biorelevant media (FaSSIF/FeSSIF).
  • Permeability studies : Use Caco-2 cell monolayers to assess intestinal absorption.
  • Pharmacokinetic modeling : Relate salt dissociation kinetics to plasma concentration profiles .

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